molecular formula C9H13F3N2O3 B1383332 1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate CAS No. 1706436-80-7

1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate

Cat. No. B1383332
M. Wt: 254.21 g/mol
InChI Key: AXFLEQWGWVHAQX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate (1-AZP-TFA) is a novel compound with promising potential in the field of synthetic organic chemistry. It is a derivative of the azetidine ring system, which is a five-membered cyclic nitrogen-containing heterocycle. 1-AZP-TFA is a versatile reagent that can be used as a building block in organic synthesis, as well as a catalyst for a variety of reactions. In addition, its unique structure makes it a valuable tool in the field of medicinal chemistry, as it can be used to synthesize a wide range of compounds with potential therapeutic properties.

Scientific Research Applications

Synthesis and Ligand Development

  • Synthesis Techniques : A novel ligand for nicotinic receptors was developed through the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling process. This synthesis involved the use of trifluoroacetic acid (TFA) and other components, demonstrating the utility of azetidine derivatives in receptor-targeted ligand development (Karimi & Långström, 2002).

  • Development of Pyrrolidine Derivatives : Research into the synthesis of 2-(pyrrolidin-1-yl)pyrimidines has shown the effective use of trifluoroacetic acid in creating these compounds, contributing to the broader understanding of pyrrolidine derivative synthesis (Smolobochkin et al., 2019).

  • Chemical Transformation and Analysis : The room temperature iodocyclisation of homoallylamines to form azetidine derivatives has been explored, with an emphasis on achieving high yield and functionalization. This process is crucial in understanding the transformation of azetidine to pyrrolidine derivatives and their potential applications (Feula et al., 2013).

Medicinal Chemistry and Drug Development

  • Dipeptidyl Peptidase Inhibitor Development : A study focused on the metabolism, excretion, and pharmacokinetics of a specific dipeptidyl peptidase IV inhibitor, highlighting the role of azetidine and pyrrolidine derivatives in the development of treatments for type 2 diabetes (Sharma et al., 2012).

  • Drug Discovery Screening : The use of zebrafish embryo assays in screening azetidine derivatives for potential biological effects has been explored. This method is significant in the early stages of drug discovery, particularly for compounds involving azetidine derivatives (Feula, 2013).

  • Cognitive Disorder Treatment : The development and discovery of a selective brain penetrant PDE9A inhibitor, which involved the use of azetidine and pyrrolidine derivatives, shows the potential of these compounds in treating cognitive disorders (Verhoest et al., 2012).

Chemical Synthesis and Methodology

  • Azetidine to Pyrrolidine Transformation : Studies have shown efficient methods to synthesize azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination, underlining the versatility of azetidine derivatives in organic synthesis (He et al., 2012).

  • Ring Transformation Research : Research into the reduction of azetidin-2-ones to form azetidines and their subsequent rearrangements to pyrrolidines and piperidines highlights the chemical versatility and potential applications of these compounds in synthetic chemistry (Van Brabandt et al., 2006).

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7-2-1-3-9(7)6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLEQWGWVHAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate

CAS RN

1706436-80-7
Record name 1-(Azetidin-3-yl)pyrrolidin-2-one; TFA salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate
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